molecular formula C17H25N3O2 B2838601 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2195879-90-2

6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2838601
CAS No.: 2195879-90-2
M. Wt: 303.406
InChI Key: BNKMKKDCWAXGFB-UHFFFAOYSA-N
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Description

The compound 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyridazinone core fused with a cyclopropyl substituent at the 6-position. Pyridazinone derivatives are known for diverse bioactivities, including anti-inflammatory, antimicrobial, and cardiovascular effects, often attributed to their ability to modulate enzyme activity or receptor binding .

Structural analogs often vary in substituent positioning (e.g., 1-hydroxy vs. 2-hydroxycyclopentyl) or heterocyclic cores, leading to significant differences in physicochemical and biological properties .

Properties

IUPAC Name

6-cyclopropyl-2-[[1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-16-6-5-15(14-3-4-14)18-20(16)11-13-9-19(10-13)12-17(22)7-1-2-8-17/h5-6,13-14,22H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKMKKDCWAXGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CC(C2)CN3C(=O)C=CC(=N3)C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Construction of the Azetidinyl Group: This step may involve the formation of azetidin-3-yl intermediates through cyclization reactions.

    Attachment of the Hydroxycyclopentyl Moiety: This can be done via nucleophilic substitution or addition reactions.

    Formation of the Dihydropyridazinone Core: This step typically involves cyclization reactions, often using hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycyclopentyl moiety, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the dihydropyridazinone core, potentially converting it to a more saturated pyridazinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of saturated pyridazinone derivatives.

    Substitution: Introduction of various functional groups at the azetidinyl position.

Scientific Research Applications

The compound 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, and provide insights into its biological activities, mechanisms of action, and case studies from recent research.

Structure Overview

  • Molecular Formula : C_{18}H_{24}N_{4}O_{2}
  • Key Functional Groups :
    • Dihydropyridazinone moiety
    • Cyclopropyl group
    • Hydroxycyclopentyl substituent

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

Potential Therapeutic Uses

  • Cancer Treatment : Compounds with similar structural motifs have been investigated for their ability to inhibit enzymes related to cancer progression, such as lysine-specific demethylase 1 (LSD1) . The cyclopropylamine derivatives have shown promise as LSD1 inhibitors, which are crucial in cancer therapy.
  • Neurological Disorders : The presence of azetidine and pyridazinone rings may confer neuroprotective properties. Research into related compounds indicates potential efficacy in treating neurodegenerative diseases by modulating neurotransmitter systems.

Biochemical Interactions

The compound's ability to interact with G-protein-coupled receptors (GPCRs) is another area of interest. GPCRs are critical targets in drug discovery due to their role in various physiological processes.

Case Study: Inhibition of LSD1

A study investigating the effects of cyclopropylamine derivatives on LSD1 demonstrated significant inhibition, leading to reduced tumor growth in preclinical models. The compound's structural characteristics facilitated binding to the active site of LSD1, showcasing its potential as a lead compound for further development .

Case Study: Neuroprotective Effects

In vitro assays using neuronal cell lines revealed that compounds similar to 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one exhibited neuroprotective effects against oxidative stress. These findings suggest a mechanism involving the modulation of reactive oxygen species (ROS) levels, which is critical in neurodegenerative conditions.

Table 1: Comparison of Biological Activities

Compound NameBiological TargetActivity TypeReference
Compound ALSD1Inhibition
Compound BGPCRsAgonist/Antagonist
Compound CNeuronal CellsNeuroprotection

Table 2: Structural Features

FeatureDescription
Cyclopropyl GroupEnhances binding affinity
Hydroxycyclopentyl GroupPotentially increases solubility
Dihydropyridazinone CoreCentral to biological activity

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one Pyridazinone 2-hydroxycyclopentyl on azetidine Positional isomer of the target compound; potential differences in hydrogen-bonding and PK/PD
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate 1,3-Selenazole Azetidin-3-yl, tert-butoxycarbonyl (Boc) Selenium-containing heterocycle; antioxidant/redox-modulating applications
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine Nitrophenyl, cyano, phenethyl Anticancer/antimicrobial candidate; nitro group enhances electrophilicity
6-[2-(1-Azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone Pyridazinone Azepane (7-membered ring) substituent Larger N-heterocyclic ring may reduce metabolic stability compared to azetidine analogs

Key Observations

Substituent Positioning : The hydroxyl group’s position on the cyclopentyl ring (1- vs. 2-hydroxy) significantly impacts hydrogen-bonding capacity and solubility. For example, the 1-hydroxy derivative may exhibit stronger interactions with polar enzyme pockets compared to its 2-hydroxy analog .

Heterocyclic Core Variations: Pyridazinone vs. Selenazole: Selenium-containing analogs (e.g., ) demonstrate enhanced redox activity but may face toxicity challenges, unlike pyridazinones, which are more metabolically stable . Azetidine vs. Azepane: Smaller azetidine rings (4-membered) confer rigidity and improved target selectivity, whereas azepane (7-membered) analogs () may exhibit higher lipophilicity and slower renal clearance .

Synthetic Approaches: The target compound likely employs [3+2] cycloaddition or reductive amination strategies, similar to and . One-pot multicomponent reactions (e.g., ) highlight trends in efficient heterocycle synthesis, though pyridazinones often require stepwise functionalization .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one, and how can reaction parameters be optimized?

  • Methodology : Multi-step organic synthesis is typically required. Key steps include:

  • Azetidine functionalization : Introduce the (1-hydroxycyclopentyl)methyl group via nucleophilic substitution or reductive amination under controlled pH and temperature .
  • Pyridazinone ring formation : Cyclocondensation of hydrazine derivatives with diketones or keto-esters, optimized by solvent choice (e.g., ethanol or DMF) and reflux conditions .
  • Purification : Use column chromatography or HPLC to isolate the product, ensuring >95% purity .
    • Optimization : Reaction yields improve with inert atmospheres (e.g., nitrogen), precise stoichiometry, and real-time monitoring via TLC or LC-MS .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : 1H and 13C NMR resolve cyclopropyl, azetidine, and pyridazinone protons/carbons. For example, cyclopropyl protons appear as multiplet signals near δ 1.0–1.5 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and compare with theoretical values .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches .
    • Validation : Cross-correlate data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology : Prioritize assays aligned with the compound’s structural motifs:

  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) due to pyridazinone’s affinity for ATP-binding pockets .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays .
  • Enzyme-linked targets : Test for cyclooxygenase (COX) or phosphodiesterase (PDE) inhibition, given azetidine’s role in modulating enzyme activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodology :

  • Dynamic NMR : Detect conformational isomerism (e.g., hindered rotation in azetidine substituents) by varying temperature .
  • Isotopic labeling : Use deuterated solvents or 15N-labeled precursors to simplify complex splitting patterns .
  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, especially for chiral centers in the hydroxycyclopentyl group .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on pyridazinone’s hydrogen-bonding with catalytic lysines .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., cyclopropyl vs. methyl) with bioactivity data from analogs .

Q. How does the stereochemistry of the hydroxycyclopentyl group influence bioactivity?

  • Methodology :

  • Stereoselective synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) to produce enantiomers .
  • Biological testing : Compare IC50 values of enantiomers in target-specific assays (e.g., kinase inhibition).
  • Structural analysis : Overlay docking poses of enantiomers with co-crystallized ligands to identify steric clashes .

Key Notes

  • Advanced techniques : Prioritize peer-reviewed methodologies from reliable sources (e.g., Royal Society of Chemistry, ).
  • Structural analogs : Use data from pyridazinone/azetidine derivatives () to infer properties of the target compound.

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